Acetamide, N,N'-[1-(4-nitrophenyl)-1,2-ethanediyl]bis-
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Overview
Description
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is a synthetic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of nitrophenyl groups attached to an ethanediyl bis-acetamide structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- typically involves the nitration of N-phenylacetamide. The nitration reaction is carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to prevent the reaction from becoming too exothermic . The product is then purified through recrystallization using a binary mixture of ethanol and water to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical reactions, including binding to enzymes and receptors, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetanilide, 4’-nitro-
- p-Acetamidonitrobenzene
- p-Nitroacetanilide
- p-Nitrophenylacetanilide
- N-Acetyl-p-nitroaniline
- N-Acetyl-4-nitroaniline
- 4-Nitroacetanilide
- 4’-Nitroacetanilide
- Acetanilide, p-nitro-
- N-Acetyl-4-nitrobenzenamine
- 1-Nitro-4-acetylaminobenzene
- N-(p-Nitrophenyl)acetamide
- NSC 1315
- 4-(Acetylamino)nitrobenzene
- N-(4-Nitrophenyl)acetic acid amide
Uniqueness
Acetamide, N,N’-[1-(4-nitrophenyl)-1,2-ethanediyl]bis- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its nitrophenyl groups provide distinct reactivity patterns, making it a valuable compound for various synthetic and industrial processes .
Properties
CAS No. |
53641-62-6 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-[2-acetamido-2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)13-7-12(14-9(2)17)10-3-5-11(6-4-10)15(18)19/h3-6,12H,7H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
FHQRNIXTVKLQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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